5,5-Dimethyl-decahydroisoquinoline
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Overview
Description
5,5-Dimethyl-decahydroisoquinoline is a nitrogen-containing heterocyclic compound with the molecular formula C₁₁H₂₁N This compound is a derivative of decahydroisoquinoline, characterized by the presence of two methyl groups at the 5th position of the decahydroisoquinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyl-decahydroisoquinoline typically involves the hydrogenation of isoquinoline derivatives. One common method includes the catalytic hydrogenation of 5,5-dimethyl-isoquinoline using a palladium or platinum catalyst under high pressure and temperature conditions. The reaction is usually carried out in a solvent such as ethanol or methanol to facilitate the hydrogenation process.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow hydrogenation reactors. These reactors allow for the efficient and scalable hydrogenation of isoquinoline derivatives, ensuring high yields and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions is crucial for industrial production.
Chemical Reactions Analysis
Types of Reactions: 5,5-Dimethyl-decahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: It can be reduced to form tetrahydroisoquinoline derivatives using reducing agents like lithium aluminum hydride.
Substitution: The nitrogen atom in this compound can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, diethyl ether as a solvent.
Substitution: Alkyl halides, acetonitrile as a solvent.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: N-alkylated this compound derivatives.
Scientific Research Applications
5,5-Dimethyl-decahydroisoquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly in the development of central nervous system (CNS) active agents.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-decahydroisoquinoline involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the derivative of the compound being studied. For instance, in antimicrobial research, it may inhibit bacterial enzymes, while in CNS research, it may interact with neurotransmitter receptors.
Comparison with Similar Compounds
Decahydroisoquinoline: The parent compound without the methyl groups.
Tetrahydroisoquinoline: A partially hydrogenated form of isoquinoline.
5,5-Dimethyl-tetrahydroisoquinoline: A similar compound with fewer hydrogen atoms.
Comparison: 5,5-Dimethyl-decahydroisoquinoline is unique due to the presence of two methyl groups, which can influence its chemical reactivity and biological activity. Compared to decahydroisoquinoline, it may exhibit different steric and electronic properties, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
5,5-dimethyl-2,3,4,4a,6,7,8,8a-octahydro-1H-isoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N/c1-11(2)6-3-4-9-8-12-7-5-10(9)11/h9-10,12H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNHARZXWGWTSDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2C1CCNC2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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